molecular formula C5H4F6O2 B156492 2,2-Bis(trifluoromethyl)-1,3-dioxolane CAS No. 1765-26-0

2,2-Bis(trifluoromethyl)-1,3-dioxolane

Cat. No.: B156492
CAS No.: 1765-26-0
M. Wt: 210.07 g/mol
InChI Key: PQNNUQKDERZMPQ-UHFFFAOYSA-N
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Description

2,2-Bis(trifluoromethyl)-1,3-dioxolane is a useful research compound. Its molecular formula is C5H4F6O2 and its molecular weight is 210.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Enhancement in Organic Compounds

2,2-Bis(trifluoromethyl)-1,3-dioxolane plays a significant role in the synthesis of various organic compounds. For instance, it is used in bismuth(III) triflate-catalyzed synthesis processes to create 1,3-dioxolanes from carbonyl compounds, enhancing the formation of dioxanes and dioxepines (Podgorski et al., 2010).

In Reaction with Other Compounds

Unexpected reactions of 2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-ones with hexafluoroacetone have been observed, leading to the formation of various substituted compounds including 1,3-dioxolanes (Burger et al., 2002).

As a Polymer Component

This chemical is integral in the creation of polymers. For example, it's used in synthesizing fluorinated dioxolane oxazoline polymers, beneficial for surface modification in materials like 6,6-nylon (Kaku & Hung, 1993).

In Energy Storage Applications

In the field of energy storage, particularly in lithium-sulfur batteries, a hybrid electrolyte based on 1,3-dioxolane shows promising results for stable cycling and capacity performance (Yang et al., 2017).

Radiation Chemistry

The radiation chemistry of copolymers containing this compound is an area of study, especially in understanding the effects of gamma-irradiation on these materials (Forsythe et al., 1999).

Properties

IUPAC Name

2,2-bis(trifluoromethyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F6O2/c6-4(7,8)3(5(9,10)11)12-1-2-13-3/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNNUQKDERZMPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2073275
Record name 2,2-Bis(trifluoromethyl)-1,3-dioxolane
Source EPA DSSTox
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Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1765-26-0
Record name 2,2-Bis(trifluoromethyl)-1,3-dioxolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1765-26-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dioxolane, 2,2-bis(trifluoromethyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Bis(trifluoromethyl)-1,3-dioxolane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1765-26-0
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Synthesis routes and methods

Procedure details

Into a 300 mL three-necked flask equipped with a gas-inlet tube, a reflux condenser, and a thermometer was charged 10.0 g (0.12 mol) of ethylene chlorohydrin beforehand, followed by cooling with ice. Then, 20.0 g (0.12 mol) of hexafluoroacetone was added through the gas-inlet tube. After completion of the addition, the whole was stirred for 15 minutes as it was and then 100 mL of t-butyl methyl ether was added. Then, 16.6 g (0.12 mol) of potassium carbonate was added portionwise over a period of 1 hour and, after completion of the addition, the whole was stirred as it was. The resulting mixture was poured into 100 mL of water and an organic layer was separated by two-layer separation in a separating funnel. The resulting organic layer was subjected to distillation under normal pressure to collect a fraction of 106° C. to 107° C. to obtain 15.8 g (purity 99%, yield 62.0%) of 2,2-bis(trifluoromethyl)-1,3-dioxolane (fluorinated acetal (E)).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
16.6 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a notable reaction pathway for synthesizing 2,2-bis(trifluoromethyl)-1,3-dioxolane?

A: A multi-step synthesis of this compound is described in the literature []. This method involves the reaction of methyl 2-bromo-3-hydroxypropionate with hexafluoroacetone sesquihydrate in the presence of potassium carbonate. This reaction forms methyl this compound-4-carboxylate, which undergoes a series of transformations including hydrolysis, chlorination, fluorination, and finally, reaction with sodium carbonate to yield the target compound. This method boasts an increased yield compared to previous methods [].

Q2: Are there any unexpected reactions observed with compounds structurally related to this compound?

A: Yes, research indicates that 2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-ones, which are structurally similar to this compound, exhibit interesting reactivity with hexafluoroacetone []. Depending on the substituents on the oxazolidinone ring, the reaction in dimethyl sulfoxide can yield trifluoromethyl-substituted 1,3-oxazolidine-4-carboxylate, 3-amino-5,5-bis(trifluoromethyl)-2(5H)-furanone, or 4-amino-2,2-bis(trifluoromethyl)-1,3-dioxolanes. These diverse products highlight the significant influence of substituents on the reaction pathway and product formation [].

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